3-amino-6-(3-methoxyphenyl)-N-[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-6-(3-methoxyphenyl)-N-[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a methoxyphenyl group, and a thiadiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(3-methoxyphenyl)-N-[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 3-amino-6-thieno[2,3-b]pyridine with appropriate reagents to introduce the methoxyphenyl and thiadiazole groups. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-(3-methoxyphenyl)-N-[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can reduce certain functional groups, impacting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thienopyridine compounds.
Scientific Research Applications
3-amino-6-(3-methoxyphenyl)-N-[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-6-(3-methoxyphenyl)-N-[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6-phenyl-thieno[2,3-b]pyridine-2-carbohydrazides
- 3-amino-6-methyl-thieno[2,3-b]pyridine-2-yl-(4-bromo-phenyl)-methanone
Uniqueness
Compared to similar compounds, 3-amino-6-(3-methoxyphenyl)-N-[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-amino-6-(3-methoxyphenyl)-N-[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S3/c1-11(2)10-29-21-26-25-20(31-21)24-18(27)17-16(22)14-7-8-15(23-19(14)30-17)12-5-4-6-13(9-12)28-3/h4-9,11H,10,22H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELADFUKUSOXHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NN=C(S1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC(=CC=C4)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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